REACTION_CXSMILES
|
FC1C=C([N+:9]([O-:11])=[O:10])C=CC=1F.C[NH:13][CH3:14].CCN([CH:21]([CH3:23])[CH3:22])C(C)C.[C:24](OCC)(=O)[CH3:25]>Cl>[N+:9]([NH:13][C:14]1[CH:22]=[CH:21][CH:23]=[CH:25][CH:24]=1)([O-:11])=[O:10]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The yellow solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in methylene chloride (100 mL)
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
back extracted with methylene chloride (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layer after evaporation
|
Type
|
CUSTOM
|
Details
|
afforded a yellow solid which
|
Type
|
WASH
|
Details
|
washed with methylene chloride (3×60 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |